(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone
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Description
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a close structural analogue of the queried compound, is noted for its potent and selective antagonism for the CB1 cannabinoid receptor. This compound has been subject to conformational analysis and the development of pharmacophore models for CB1 receptor ligands. The study involved comparative molecular field analysis (CoMFA) to establish three-dimensional quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Structural Isomorphism and Disorder
Another study explored isomorphous structures related to pyrazole derivatives, highlighting the chlorine-methyl exchange rule. This research provides insights into the structural aspects and potential disorder in compounds like the one queried, which can be crucial for understanding their behavior in different conditions (Rajni Swamy et al., 2013).
Anticancer and Antitubercular Activities
The synthesis and biological evaluation of pyrazoline incorporated isoxazole derivatives have been conducted, revealing significant anticancer activity against human breast cancer cell lines and notable antitubercular activity. This highlights the potential therapeutic applications of such compounds in treating cancer and tuberculosis (Radhika et al., 2020).
Antimicrobial Properties
A series of pyrazoline derivatives, including ones structurally related to the queried compound, have been synthesized and evaluated for antimicrobial activity. This study demonstrates the potential of these compounds in addressing bacterial and fungal infections (Kumar et al., 2012).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. This application is critical in industrial settings where corrosion resistance is essential (Yadav et al., 2015).
Properties
IUPAC Name |
[5-(4-ethoxy-3-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-28-20-6-5-18(13-16(20)2)21-14-19(24-29-21)22(27)25-11-7-17(8-12-25)15-26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNSBUQSQDFIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=CC=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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